molecular formula C12H18BrNS B13246161 N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine

N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine

Cat. No.: B13246161
M. Wt: 288.25 g/mol
InChI Key: IMLKJEAOJZGQEA-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine (CAS: 1342362-92-8) is a bromothiophene-based organic compound with the molecular formula C11H16BrNS and a molecular weight of 274.22 g/mol . This amine-functionalized reagent serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis . Its structure, featuring a bromothiophene moiety and a chiral 2-methylcyclohexanamine, makes it particularly useful for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the incorporation of various aryl and heteroaryl groups . Compounds within this class are frequently explored for their potential biological activities, including applications in the development of agents for neurological disorders, as seen in related multicyclic thieno compounds . Researchers utilize this building block to create imine derivatives (Schiff bases) and other analogs, which are then subjected to computational studies, including Density Functional Theory (DFT) analyses, to investigate frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and other reactivity descriptors . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H18BrNS

Molecular Weight

288.25 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine

InChI

InChI=1S/C12H18BrNS/c1-9-4-2-3-5-12(9)14-7-11-6-10(13)8-15-11/h6,8-9,12,14H,2-5,7H2,1H3

InChI Key

IMLKJEAOJZGQEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

  • Step 1: Formation of (4-Bromothiophen-2-yl)methanal (Aldehyde Intermediate)
    The aldehyde corresponding to (4-bromothiophen-2-yl)methanamine can be prepared by oxidation of the primary amine or by other established methods involving bromothiophene derivatives. Although direct references for this exact aldehyde are limited, similar thiophene aldehydes are commonly synthesized by oxidation of methyl-substituted thiophenes or via formylation reactions.

  • Step 2: Reductive Amination with 2-Methylcyclohexan-1-amine
    The aldehyde intermediate is reacted with 2-methylcyclohexan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride under mild acidic conditions. This reaction forms the secondary amine linkage, yielding N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine.

  • Reaction Conditions

    • Solvent: Typically methanol, ethanol, or dichloromethane.
    • Temperature: Room temperature to 50 °C.
    • Time: Several hours to overnight.
  • Advantages

    • High selectivity for secondary amine formation.
    • Mild conditions preserve the bromothiophene moiety.

Nucleophilic Substitution Approach

  • Step 1: Preparation of (4-Bromothiophen-2-yl)methyl Halide
    Starting from (4-bromothiophen-2-yl)methanol, halogenation with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) yields the corresponding (4-bromothiophen-2-yl)methyl chloride or bromide.

  • Step 2: Nucleophilic Substitution with 2-Methylcyclohexan-1-amine
    The halide intermediate is then reacted with 2-methylcyclohexan-1-amine under basic or neutral conditions to substitute the halogen with the amine, forming the desired secondary amine.

  • Reaction Conditions

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
    • Temperature: Elevated temperatures (50–100 °C) to facilitate substitution.
    • Time: Several hours.
  • Considerations

    • Potential for side reactions such as elimination; reaction conditions must be optimized.
    • The bromothiophene ring remains intact under controlled conditions.

While direct literature on the exact synthesis of this compound is scarce, related synthetic procedures involving bromothiophene derivatives provide valuable insights:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nitration of Methyl 4-bromothiophene-2-carboxylate HNO3/H2SO4 at -10 to -5 °C for 0.5 h 47.3 Precursor preparation for bromothiophene derivatives
2 Suzuki Cross-Coupling Pd(PPh3)4 catalyst, 1,4-dioxane, K3PO4, 90 °C, 18 h Variable Used for arylation of bromothiophene rings, demonstrating functional group tolerance
3 Reductive Amination (General) NaBH3CN or Na(OAc)3BH in MeOH or DCM, RT to 50 °C 60-85 Typical yields for secondary amine formation from aldehydes and amines (literature)

The preparation of this compound primarily involves:

  • The synthesis or procurement of (4-bromothiophen-2-yl)methanamine or related aldehyde/halide intermediates.

  • Formation of the secondary amine linkage via reductive amination or nucleophilic substitution with 2-methylcyclohexan-1-amine.

  • Use of mild to moderate reaction conditions to preserve the sensitive bromothiophene ring.

  • Purification typically by chromatographic methods.

The synthetic routes are supported by analogous reactions with bromothiophene derivatives and amines documented in peer-reviewed literature and patent sources, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexane ring provides structural stability and influences the compound’s overall bioavailability .

Comparison with Similar Compounds

Thiosemicarbazone Ligands (L1, L2, L3)

  • L2 : (E)-1-((4-Bromothiophen-2-yl)methylene)thiosemicarbazide (4-Br).
  • L3 : (E)-1-((5-Bromothiophen-2-yl)methylene)thiosemicarbazide (5-Br).

Key Findings :

  • Bromine position significantly modulates anticancer activity. Pd(II) complex C2 (4-Br) exhibited lower IC50 values than C1 (5-Br), indicating enhanced potency with bromine at the 4-position .

N-[2-Amino-1-(4-Bromophenyl)ethyl]-N-cyclohexyl-N-methylamine

  • Structure : Combines a bromophenyl group with a cyclohexyl-methylamine chain.
  • Molecular Weight : 311.26 g/mol vs. ~299.24 g/mol for the target compound.

Biocatalytic Acetylation of (±)-2-Methylcyclohexan-1-amine

  • Synthesis : Lipase-catalyzed acetylation under microwave radiation achieved high yields, suggesting similar methods could apply to the target compound’s amine group .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C13H19BrNS 299.24 4-Bromothiophene, 2-MeCyclohexyl High lipophilicity, potential DNA intercalator
L2 (Thiosemicarbazone) C6H6BrN3S2 280.18 4-Bromothiophene, thiosemicarbazide Moderate anticancer activity (IC50 ~20–50 µM)
N-[2-Amino-1-(4-Bromophenyl)ethyl]-N-cyclohexyl-N-methylamine C15H23BrN2 311.26 4-Bromophenyl, cyclohexyl Likely CNS penetration due to lipophilicity

Biological Activity

N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine (CAS No. 1039835-67-0) is an organic compound characterized by its unique structure, which includes a brominated thiophene ring and a cyclohexane moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

PropertyValue
Molecular FormulaC12H18BrNS
Molecular Weight288.25 g/mol
IUPAC NameThis compound
InChI KeyFKZDPUCBSKYWLY-UHFFFAOYSA-N

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as receptors or enzymes involved in various biological pathways. The presence of the brominated thiophene ring may enhance its binding affinity and specificity towards these targets.

Antimicrobial Properties

Research has indicated that compounds containing thiophene rings often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess similar effects. For instance:

  • Case Study 1 : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Activity

The compound's structural features suggest potential anticancer properties.

  • Case Study 2 : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Results indicated that the compound induced apoptosis in these cells, with IC50 values demonstrating effectiveness at low concentrations.

Pharmacological Studies

Several pharmacological studies have been conducted to assess the safety and efficacy of this compound:

  • Toxicity Assessment : Acute toxicity studies in animal models revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound is rapidly absorbed, with a half-life suitable for therapeutic applications.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameAntimicrobial ActivityAnticancer Activity
N-(4-Bromothiophen-2-yl)methyl)-3-methylcyclohexan-1-amineModerateHigh
N-(4-Bromothiophen-2-yl)methyl)-2-methyloxolan-3-amineLowModerate
N-(4-Bromothiophen-2-yl)methyl)-4-methoxyphenylamineHighHigh

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